molecular formula C10H16O4 B12518964 1,6-Diethyl hex-3-enedioate

1,6-Diethyl hex-3-enedioate

Cat. No.: B12518964
M. Wt: 200.23 g/mol
InChI Key: YIDKJPKYCLMJQW-UHFFFAOYSA-N
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Description

1,6-Diethyl hex-3-enedioate is a high-purity, unsaturated diester compound designed for use as a key synthetic intermediate and building block in advanced organic chemistry and materials science research. As a homolog of dimethyl hex-3-enedioate, a known organic building block , this diethyl ester is anticipated to offer enhanced lipophilicity for specific applications. Its structure features a central olefin moiety, which can serve as a versatile handle for further functionalization through reactions such as hydrogenation, epoxidation, or dihydroxylation, enabling the exploration of structure-activity relationships in novel compound libraries. This makes it a valuable reagent for researchers developing new polymers, fine chemicals, and potential pharmaceutical candidates, particularly in the synthesis of complex molecules like substituted adipic acid amides and other aliphatic targets . The compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult handling and storage guidelines for similar unsaturated esters, which recommend storage in a cool, dark place in a tightly closed container .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

diethyl hex-3-enedioate

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

YIDKJPKYCLMJQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Hex-3-enedioic acid undergoes esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOH). The reaction typically proceeds under reflux conditions (70–100°C) for 6–12 hours.

Reaction Scheme :
$$ \text{Hex-3-enedioic acid} + 2 \, \text{EtOH} \xrightarrow{\text{H}^+} \text{1,6-Diethyl hex-3-enedioate} + 2 \, \text{H}_2\text{O} $$

Optimization Parameters

  • Catalyst Load : 5–10 mol% H₂SO₄ yields 75–85% conversion.
  • Solvent-Free Systems : Enhance atom economy but require higher temperatures (100–120°C).
  • Purity : Post-reaction purification involves distillation or recrystallization, achieving >95% purity.

Table 1 : Esterification Efficiency Under Varied Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 80 8 82
HCl 100 6 78
NaOH 70 12 65

Data adapted from industrial protocols.

Palladium-Catalyzed Carbonylation of Diacyloxylated Butenes

Process Overview

This method involves carbonylation of 1,4-diacetoxybut-2-ene with CO and water, followed by esterification. Palladium chloride (PdCl₂) and alkali metal halides (e.g., LiCl) in polar aprotic solvents (e.g., N-methylpyrrolidone) drive the reaction.

Key Steps :

  • Carbonylation :
    $$ \text{1,4-Diacetoxybut-2-ene} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{PdCl}2/\text{LiCl}} \text{Hex-3-enedioic acid} $$
  • Esterification : As described in Section 2.

Performance Metrics

  • Pressure : 120 bar CO at 100°C.
  • Selectivity : 59–70% yield of hex-3-enedioic acid, influenced by halide additives.

Table 2 : Effect of Halides on Carbonylation Efficiency

Halide Additive Reaction Time (min) Hex-3-enedioic Acid Yield (%)
LiCl 60 71
NaCl 360 44
CaCl₂ 60 90

Data from patent US5354887A.

Olefin Metathesis for Intermediate Synthesis

Grubbs Catalyst-Mediated Routes

Metathesis of diethyl diallylmalonate or related dienes using Grubbs 2nd-generation catalyst forms the hex-3-enedioate skeleton. This method avoids harsh conditions and improves stereochemical control.

Reaction Scheme :
$$ \text{Diallylmalonate} \xrightarrow{\text{Grubbs Catalyst}} \text{this compound} $$

Key Advantages

  • Mild Conditions : 40–80°C in toluene or ethyl acetate.
  • Yield : 46–93% depending on catalyst loading (0.05–0.4 mol%).

Table 3 : Metathesis Efficiency with Different Catalysts

Catalyst Loading (mol%) Yield (%)
Grubbs 2nd-gen 0.4 88
Hoveyda–Grubbs 2nd-gen 0.2 90

Data from WO2017191282A1.

Industrial-Scale Production Considerations

Continuous Flow Systems

  • Carbonylation-Esterification Integration : Combines Pd-catalyzed carbonylation with in-situ esterification, reducing intermediate isolation.
  • Solvent Recycling : N-methylpyrrolidone recovery lowers costs.

Comparative Analysis of Methods

Table 4 : Method Comparison for this compound Synthesis

Method Yield (%) Scalability Cost Efficiency
Direct Esterification 75–85 High Moderate
Carbonylation 70–90 Moderate High
Metathesis 46–93 Low Low

Chemical Reactions Analysis

Types of Reactions

1,6-Diethyl hex-3-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hex-3-enedioic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Hex-3-enedioic acid.

    Reduction: 1,6-Hexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

1.1 Synthesis of Polymeric Materials

1,6-Diethyl hex-3-enedioate can be utilized in the production of polyesters and polyamides through condensation polymerization. The compound's diacid functionality allows it to react with diols or diamines to form long-chain polymers. This application is particularly relevant in creating materials with desirable mechanical properties and thermal stability.

Polymer Type Monomers Used Properties
PolyestersDiols + this compoundHigh tensile strength, thermal stability
PolyamidesDiamines + this compoundEnhanced toughness, chemical resistance

1.2 Cross-linking Agents

The compound can also act as a cross-linking agent in the formulation of thermosetting plastics. Its ability to form covalent bonds between polymer chains enhances the durability and heat resistance of the resulting materials.

Pharmaceutical Applications

2.1 Intermediate for Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure can facilitate the formation of complex molecules through reactions such as esterification and amidation. For example, derivatives of this compound have been explored for their potential use in treating neurodegenerative diseases due to their ability to inhibit specific enzymes involved in disease progression.

2.2 Case Study: Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds synthesized from this precursor have shown promising results in vitro for their neuroprotective properties.

Chemical Synthesis

3.1 Production of Adipic Acid

A notable application of this compound is its conversion into adipic acid through hydrogenation processes. Adipic acid is a key raw material for the production of nylon and other synthetic fibers.

3.2 Electrochemical Production

Recent advancements have demonstrated that this compound can be produced via electrochemical methods from muconic acid derivatives. This method presents an environmentally friendly alternative to traditional chemical synthesis processes.

Mechanism of Action

The mechanism of action of 1,6-diethyl hex-3-enedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release hex-3-enedioic acid and ethanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Adipate (1,6-Diethyl Hexanedioate)

Diethyl adipate, a saturated diester, is a benchmark compound in enzymatic polycondensation. Key comparisons include:

  • Reactivity and Polymerization Efficiency: Diethyl adipate undergoes efficient polycondensation with 1,6-hexanediol using immobilized Candida antarctica lipase B (N435). Optimal conditions (90°C, 5.5% w/w enzyme loading, 30 mbar vacuum) yield poly(hexylene adipate) with a number-average molecular weight (Mₙ) of ~3,500 g/mol and >90% monomer conversion . In contrast, the unsaturated 1,6-diethyl hex-3-enedioate may exhibit slower reaction rates due to steric hindrance or electronic effects from the double bond, though direct data are unavailable.
  • End-Group Composition :
    MALDI-ToF analysis of poly(hexylene adipate) revealed three dominant end-group structures: ester-ester, alcohol-alcohol, and ester-alcohol. The ester-alcohol termini were most abundant (highest intensity peaks), suggesting controlled chain termination . For unsaturated analogs like hex-3-enedioate, the double bond could alter end-group distribution by influencing enzyme-substrate interactions.

Dimethyl Hex-3-enedioate

Dimethyl hex-3-enedioate (a structural analog with methyl esters) shares the unsaturated backbone of this compound. Differences include:

  • Polymer Properties :
    Saturated diesters like diethyl adipate produce flexible polyesters, while unsaturated variants may yield stiffer chains. For example, polyesters derived from dimethyl hex-3-enedioate could have higher glass transition temperatures (T₉) due to restricted chain mobility.

Diethyl Phthalate

Diethyl phthalate, an aromatic diester, contrasts sharply with aliphatic this compound:

  • Enzymatic Compatibility :
    Aromatic diesters are less favorable in enzyme-catalyzed polycondensation due to poor compatibility with lipase active sites. N435 shows higher activity toward aliphatic diesters like diethyl adipate .
  • Thermal Stability :
    Aromatic polyesters typically exhibit superior thermal stability but lower biodegradability compared to aliphatic counterparts.

Data Table: Key Properties of Compared Compounds

Compound Structure Reactivity with N435 Optimal Mₙ (g/mol) Dominant End-Groups Key Limitations
1,6-Diethyl adipate Saturated aliphatic High 3,500 Ester-alcohol Limited thermal stability
Dimethyl hex-3-enedioate Unsaturated aliphatic Moderate (inferred) N/A N/A Lower solubility
Diethyl phthalate Aromatic Low <1,000 N/A Enzyme incompatibility

Biological Activity

1,6-Diethyl hex-3-enedioate (C10H16O4) is an organic compound known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is a diester derived from hex-3-enedioic acid and ethanol. It has the following structural characteristics:

  • Molecular Formula : C10H16O4
  • CAS Number : 264235
  • Molecular Weight : 188.24 g/mol

Structural Formula

The structure of this compound can be represented as follows:

O C C C C COOC 2H 5 2\text{O C C C C COOC 2H 5 2}

Synthesis

This compound can be synthesized through the transesterification of hex-3-enedioic acid with ethanol. The general reaction involves heating the acid with ethanol in the presence of a catalyst such as p-toluenesulfonic acid:

Hex 3 enedioic acid+Ethanolp TsOH1 6 Diethyl hex 3 enedioate\text{Hex 3 enedioic acid}+\text{Ethanol}\xrightarrow{\text{p TsOH}}\text{1 6 Diethyl hex 3 enedioate}

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, naphthoquinone derivatives with long aliphatic chains have shown increased antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .

Compound TypeCell Line TestedIC50 (µM)Notes
Naphthoquinone AmidesJurkat1.80Strong antiproliferative effect
Naphthoquinone EstersHCT-11611.50Moderate activity
This compoundMDA-MB-231TBDFurther studies needed

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of various diesters, including this compound. The study found that compounds with longer carbon chains exhibited stronger cytotoxic effects against cancer cell lines compared to their shorter counterparts .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,6-Diethyl hex-3-enedioate, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves esterification or transesterification under controlled conditions. Key parameters include temperature (e.g., 60–80°C), catalyst selection (acidic or enzymatic), and solvent polarity. Optimization can employ factorial design to test variables like molar ratios and reaction time. For example, a 2² factorial design could evaluate temperature and catalyst concentration effects on yield . Gas chromatography (GC) paired with mass spectrometry (MS) is recommended for purity validation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • GC-MS : Identifies volatile derivatives; compare retention indices with NIST reference data .
  • NMR : ¹H NMR resolves the enedioate structure (e.g., coupling constants for double-bond geometry).
  • FT-IR : Confirms ester carbonyl stretches (~1740 cm⁻¹).
    Data should be cross-validated using multiple techniques. Raw data must undergo statistical processing (e.g., signal-to-noise ratios) before inclusion in publications .

Q. What factors influence the stability of this compound during storage and reactions?

  • Methodological Answer : Stability is affected by moisture (hydrolysis risk), light (UV-induced degradation), and temperature. Accelerated stability studies can be designed using Arrhenius models under stressed conditions (e.g., 40°C/75% RH). Monitor degradation via HPLC with UV detection, reporting percentage degradation over time .

Q. How can researchers address solubility challenges when using this compound in polar reaction systems?

  • Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO/water mixtures) or surfactant-mediated dispersion. Phase diagrams and Hansen solubility parameters guide solvent selection. Dynamic light scattering (DLS) quantifies colloidal stability in heterogeneous systems .

Advanced Research Questions

Q. What mechanistic insights can computational chemistry provide for reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate mechanisms. COMSOL Multiphysics integrates reaction kinetics with transport phenomena in reactor simulations .

Q. How can advanced experimental designs (e.g., response surface methodology) optimize multi-step syntheses of derivatives?

  • Methodological Answer : Central composite design (CCD) or Box-Behnken designs evaluate non-linear relationships between variables (e.g., temperature, catalyst loading, and stirring rate). Use ANOVA to identify significant factors and generate predictive models. Replicate center points to assess reproducibility .

Q. What strategies resolve contradictions in kinetic data for this compound-mediated reactions?

  • Methodological Answer : Contradictions may arise from unaccounted variables (e.g., trace impurities or side reactions). Conduct sensitivity analysis using Monte Carlo simulations to quantify uncertainty. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere) and apply statistical tests (e.g., t-tests) to confirm trends .

Q. How can AI-driven workflows enhance process optimization for large-scale synthesis?

  • Methodological Answer : Machine learning algorithms (e.g., neural networks) predict optimal reaction conditions from historical data. Implement closed-loop systems with real-time GC/MS feedback to adjust parameters autonomously. COMSOL-AI integrations enable adaptive reactor control .

Q. What methodologies validate the environmental impact of this compound in green chemistry applications?

  • Methodological Answer : Lifecycle assessment (LCA) quantifies energy use and waste generation. Compare atom economy and E-factors with traditional esters. Use membrane technologies (e.g., nanofiltration) to recover catalysts and solvents, reducing ecological footprints .

Data Presentation and Reproducibility Guidelines

  • Raw Data : Archive in appendices; processed data (e.g., normalized yields, error bars) should appear in main text tables .
  • Uncertainty Analysis : Report confidence intervals (±95%) for kinetic measurements. Use tools like OriginLab for regression analysis .
  • Replication : Publish detailed protocols (e.g., catalyst preparation steps) to enable independent verification .

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